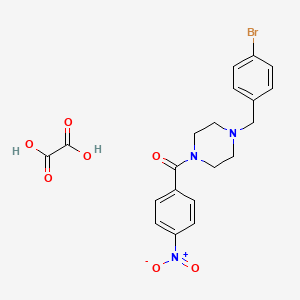![molecular formula C16H17BrClNO3S2 B4984714 3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4984714.png)
3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods.
Scientific Research Applications
3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has been studied for its potential applications in various fields. It has been reported to have antimicrobial activity against different bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has been studied for its potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of 3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase II. Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspase-3.
Biochemical and Physiological Effects:
3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has been reported to have different biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains by disrupting their cell wall synthesis. Additionally, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has several advantages for lab experiments. It has been reported to have high potency against different bacterial strains and cancer cells. Additionally, it has been shown to have low toxicity in normal cells. However, one of the limitations of this compound is its solubility in aqueous solutions, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide. One of the potential directions is the development of new derivatives with improved solubility and potency. Additionally, it can be studied for its potential applications in other fields such as anti-inflammatory and antiviral activity. Furthermore, it can be studied for its potential use in combination therapy with other drugs to enhance its efficacy against cancer cells.
Synthesis Methods
The synthesis of 3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has been reported in the literature using different methods. One of the most common methods is the reaction of 4-methoxybenzenesulfonyl chloride with 2-[(4-chlorobenzyl)thio]ethylamine in the presence of a base such as triethylamine. The resulting product is then brominated using a brominating agent such as N-bromosuccinimide to obtain the final product.
properties
IUPAC Name |
3-bromo-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO3S2/c1-22-16-7-6-14(10-15(16)17)24(20,21)19-8-9-23-11-12-2-4-13(18)5-3-12/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSRYNVTTQDIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984631.png)
![2-{[6-(3-methylphenoxy)hexyl]amino}ethanol](/img/structure/B4984633.png)

![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4984665.png)
![2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B4984682.png)
![3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B4984689.png)
![4-[(3,5-dimethyl-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984708.png)
![N-(1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B4984709.png)
![3-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4984716.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4984717.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4984718.png)
![(3aS*,5S*,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4984720.png)
![N-[2-(2-furoylamino)benzoyl]tyrosine](/img/structure/B4984726.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4984730.png)